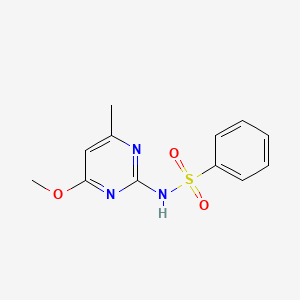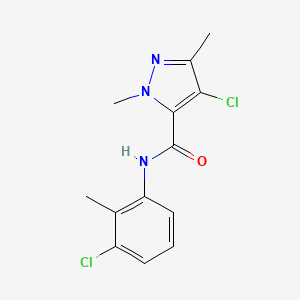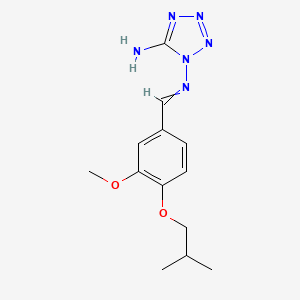![molecular formula C20H15NO3S B5713293 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno[2,3-d][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d][1,3]oxazine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and oxazines.
Substitution Reactions: Introduction of the 4-methoxyphenyl and 2-methylphenyl groups can be done via substitution reactions using corresponding halides or organometallic reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions could target the oxazine ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halides, organometallic reagents, or strong bases like sodium hydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways or as a fluorescent marker.
Industry
Chemical Industry: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential lead compound for drug development.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the 2-methyl group.
5-phenyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the 4-methoxy group.
Uniqueness
The presence of both the 4-methoxyphenyl and 2-methylphenyl groups in 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-12-5-3-4-6-15(12)18-21-19-17(20(22)24-18)16(11-25-19)13-7-9-14(23-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSBRKIIGRDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=CS3)C4=CC=C(C=C4)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)





![1-(3-Acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5713288.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)


